molecular formula C7H15N9O9 B12760571 N-methylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane CAS No. 72797-25-2

N-methylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane

Cat. No.: B12760571
CAS No.: 72797-25-2
M. Wt: 369.25 g/mol
InChI Key: KJBJENUVJGCRRF-UHFFFAOYSA-N
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Description

N-methylacetamide: is an organic compound with the formula CH₃CONHCH₃. It is a colorless liquid or solid that is soluble in water and many organic solvents. It is commonly used as a solvent and intermediate in organic synthesis. 1,3,5,7-tetranitro-1,3,5,7-tetrazocane , also known as HMX, is a powerful nitramine explosive with the formula C₄H₈N₈O₈. It is known for its high detonation velocity and pressure, making it a key component in military and industrial applications.

Preparation Methods

N-methylacetamide: can be synthesized through several methods:

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is typically prepared through the nitrolysis of hexamine with nitric acid. The process involves multiple steps, including the formation of intermediates such as 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane .

Mechanism of Action

N-methylacetamide: exerts its effects through hydrogen bonding, which stabilizes reaction intermediates and transition states, promoting the progression of chemical reactions .

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposes under high temperatures and pressures, producing small radicals that recombine to form larger radicals. This process involves phase transitions and the formation of various decomposition products .

Comparison with Similar Compounds

N-methylacetamide: is similar to other amides such as dimethylacetamide and acetamide. it is less commonly used in industrial applications compared to dimethylacetamide .

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is similar to other nitramine explosives such as RDX (1,3,5-trinitro-1,3,5-triazacyclohexane). HMX has a higher detonation velocity and pressure compared to RDX, making it more powerful .

Biological Activity

N-methylacetamide (NMA) and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) are two compounds with distinct biological activities and implications in various fields such as toxicology and pharmacology. This article explores their biological activities, mechanisms of action, and relevant case studies.

N-Methylacetamide (NMA)

Chemical Properties

  • Molecular Formula: C₃H₇NO
  • Molecular Weight: 73.0938 g/mol
  • CAS Number: Not Available

N-methylacetamide is a secondary metabolite that is not naturally occurring but can be found in individuals exposed to it or its derivatives. It has been identified in human blood and is often used as a biomarker for occupational exposure to certain chemicals .

Biological Activity

  • Toxicological Effects
    • NMA has been linked to liver toxicity in repeated-dose studies. For example, a study on rats showed significant changes in organ weights and histopathological alterations in the liver at higher doses (≥400 mg/kg) over 90 days .
    • The compound is primarily metabolized to N-hydroxymethylacetamide, which may contribute to its toxic effects .
  • Occupational Exposure Studies
    • Epidemiological studies indicate that long-term exposure to NMA can lead to adverse liver effects. In particular, it has been associated with hepatitis when used in industrial settings .
  • Non-Sensitization Potential
    • QSAR modeling predicts that NMA is a non-sensitizer, indicating a lower risk of causing allergic reactions upon dermal contact .

1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)

Chemical Properties

  • Molecular Formula: C₄H₈N₈O₈
  • Molecular Weight: 296.23 g/mol
  • CAS Number: 2691-41-0

HMX is a high-energy explosive compound that has garnered attention for its potential biological impacts due to its use in military and industrial applications.

Biological Activity

  • Toxicity and Environmental Impact
    • HMX has been studied for its environmental persistence and potential toxicological effects on aquatic life. Its presence in water bodies poses risks to ecosystems due to bioaccumulation .
    • Studies indicate that HMX can affect neural structures upon exposure, providing insights into its neurotoxic potential .
  • Mechanisms of Action
    • Research suggests that HMX may disrupt cellular processes through oxidative stress mechanisms. This can lead to cellular damage and impaired function in exposed organisms .

Comparative Analysis of Biological Activities

CompoundMolecular FormulaKey Toxicological EffectsMechanism of Action
N-MethylacetamideC₃H₇NOLiver toxicity; hepatotoxicity observed in animal studiesMetabolized to N-hydroxymethylacetamide
HMXC₄H₈N₈O₈Neurotoxicity; environmental persistenceInduces oxidative stress

Case Studies

  • N-Methylacetamide Exposure
    • A study involving occupational exposure highlighted the correlation between NMA levels in workers and liver function tests indicating hepatotoxicity .
  • HMX Environmental Impact
    • Investigations into contaminated water sources revealed significant bioaccumulation of HMX in fish species, leading to reproductive and developmental abnormalities .

Properties

CAS No.

72797-25-2

Molecular Formula

C7H15N9O9

Molecular Weight

369.25 g/mol

IUPAC Name

N-methylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane

InChI

InChI=1S/C4H8N8O8.C3H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;1-3(5)4-2/h1-4H2;1-2H3,(H,4,5)

InChI Key

KJBJENUVJGCRRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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